Etofenamate

Anti-inflammatory mechanism Lipoxygenase inhibition Dual pathway pharmacology

Etofenamate (CAS 30544-47-9) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, chemically defined as the diethylene glycol ester of flufenamic acid. It functions as a non-selective cyclooxygenase (COX-1/COX-2) inhibitor and additionally demonstrates lipoxygenase (LOX) pathway inhibitory activity.

Molecular Formula C18H18F3NO4
Molecular Weight 369.3 g/mol
CAS No. 30544-47-9
Cat. No. B1671710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtofenamate
CAS30544-47-9
Synonyms2-(2-hydroxyethoxy)-ethyl-N-(alpha,alpha,alpha-trifluoro- m-tolyl)anthranilate
Algesalona E
Aspitopic
Bayro
etofenamate
Flogoprofen
Rheuma-Gel-ratiopharm
Rheumon
Traumon
Zenavan
Molecular FormulaC18H18F3NO4
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2
InChIKeyXILVEPYQJIOVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow oil
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etofenamate CAS 30544-47-9: Fenamate-Class NSAID for Topical Anti-Inflammatory Procurement


Etofenamate (CAS 30544-47-9) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, chemically defined as the diethylene glycol ester of flufenamic acid [1]. It functions as a non-selective cyclooxygenase (COX-1/COX-2) inhibitor and additionally demonstrates lipoxygenase (LOX) pathway inhibitory activity [2]. Unlike many systemic NSAIDs, etofenamate is formulated exclusively for topical application in gel, cream, spray, or patch forms, targeting localized musculoskeletal and soft tissue inflammation [3].

Etofenamate Cannot Be Replaced by Flufenamic Acid or Generic Diclofenac in Topical Applications


Procurement substitution of etofenamate with its parent acid flufenamic acid or alternative topical NSAIDs such as diclofenac is scientifically invalid due to three non-interchangeable differentiating properties. First, etofenamate is a diethylene glycol ester prodrug of flufenamic acid with enhanced lipophilicity that fundamentally alters its transdermal flux and skin partitioning behavior [1]. Second, etofenamate uniquely retains direct intrinsic pharmacological activity prior to hydrolysis, demonstrating direct LOX pathway inhibition (IC50 = 53 μM) that flufenamic acid lacks at relevant concentrations (ineffective at 100 μM) [2]. Third, etofenamate exhibits preferential accumulation in inflamed tissue (5- to 20-fold higher than non-inflamed tissue), a targeting property not uniformly demonstrated across alternative topical NSAIDs [3].

Etofenamate Comparative Performance Data: Head-to-Head Evidence for Scientific Selection


Dual COX/LOX Inhibition: Etofenamate Retains Direct LOX Activity While Flufenamic Acid Is Ineffective

Etofenamate exhibits direct concentration-dependent inhibition of guinea pig peritoneal polymorphonuclear leukocyte-derived 5-lipoxygenase with an IC50 of 53 μM, whereas flufenamic acid at 100 μM shows no inhibitory effect [1]. In the same study, etofenamate (3 μM) undergoes only partial hydrolysis to flufenamic acid (39.5% at 30 min, 57.0% at 60 min) in rat peritoneal macrophage incubations, indicating that etofenamate exerts intrinsic pharmacological activity prior to metabolic conversion [2].

Anti-inflammatory mechanism Lipoxygenase inhibition Dual pathway pharmacology NSAID differentiation

In Vivo Anti-Inflammatory Potency: Etofenamate vs. Flufenamic Acid — Equivalent to Superior Across Multiple Models

In a comprehensive preclinical evaluation, orally administered etofenamate demonstrated anti-inflammatory, analgesic, and anti-pyretic potencies ranging from 0.5 to 1.6 times those of flufenamic acid across multiple experimental animal models [1]. Notably, etofenamate exhibited anti-erythema, anti-arthritis, and anti-pyretic activities that were approximately equivalent to or superior to those of flufenamic acid [2].

In vivo pharmacology Anti-inflammatory potency Preclinical efficacy Fenamate comparison

Transdermal Pharmacokinetics: Etofenamate Achieves 5.2-Fold Higher Relative Bioavailability vs. Diclofenac

In a randomized controlled crossover study of 24 healthy volunteers comparing an etofenamate prototype patch and a diclofenac epolamine patch, the relative bioavailability (single dose) versus intramuscular administration was 1.15 ± 0.06% for etofenamate (measured as its active metabolite flufenamic acid) compared to 0.22 ± 0.04% for diclofenac [1]. Steady-state trough plasma concentrations after eight consecutive patch applications were 48.7 ± 6.6 ng/mL for flufenamic acid versus 1.72 ± 0.32 ng/mL for diclofenac — an approximately 28-fold higher molar concentration [2].

Transdermal pharmacokinetics Bioavailability Topical NSAID comparison Drug delivery

In Vivo Dose Efficiency: SLN-Encapsulated Etofenamate Requires 8.3-Fold Lower Dose for Equivalent Anti-Inflammatory Effect

In a rat paw edema inflammation model, solid lipid nanoparticle (SLN) hydrogel formulations containing etofenamate at a dose 8.3 times lower than the commercial Reumon® Gel 5% produced equivalent anti-inflammatory effects, with similar reductions in edema and inflammatory cell infiltration [1]. The same study demonstrated that etofenamate SLN formulations achieved increased in vitro permeation through human skin in Franz diffusion cells compared to the commercial formulation [2].

Solid lipid nanoparticles Dose reduction Topical formulation Drug delivery optimization

Ex Vivo Human Skin Permeation: Diclofenac Gel IRTAA Exceeds Etofenamate by 94–667-Fold

In an ex vivo human skin permeation study comparing five over-the-counter NSAID gels, the Index of Relative Topical Anti-inflammatory Activity (IRTAA) — a composite parameter combining skin permeation/retention with drug relative potency — was 94- to 667-fold higher for the 2.32% diclofenac gel than for the 5-10% etofenamate gels for transdermal delivery, and 72- to 208-fold higher for skin retention [1]. This indicates that the specific diclofenac formulation tested achieves substantially higher predicted bioactivity at the target site than the tested etofenamate formulations [2].

Transdermal permeation Ex vivo skin model Topical NSAID efficacy Formulation comparison

Tissue-Targeted Accumulation: Etofenamate Concentrates 5–20× in Inflamed vs. Non-Inflamed Tissue

After topical administration, etofenamate is absorbed and preferentially accumulates in inflamed areas, achieving concentrations 5 to 20 times higher in these regions compared to non-inflamed areas [1]. The relative systemic bioavailability after cutaneous administration is greater than 20%, similar to other etofenamate products, though subject to high interindividual and intraindividual fluctuations due to application site, skin moisture, and other factors [2].

Tissue distribution Targeted drug delivery Topical NSAID pharmacokinetics Inflammation targeting

Etofenamate Procurement Scenarios: Evidence-Driven Applications for Research and Industrial Use


Development of Advanced Topical Formulations (SLN, Microemulsions, Lipid-Based Carriers)

Etofenamate is an optimal candidate for advanced dermal delivery system development due to its demonstrated compatibility with solid lipid nanoparticle (SLN) encapsulation. SLN-hydrogel formulations containing etofenamate achieve equivalent in vivo anti-inflammatory efficacy at an 8.3-fold lower dose compared to commercial gel formulations [1]. This dose-sparing property, combined with >90% encapsulation efficiency and 12-month stability, positions etofenamate as a reference compound for evaluating novel transdermal delivery technologies.

In Vitro COX/LOX Dual Inhibition Mechanism Studies

Etofenamate serves as a unique tool compound for investigating dual COX/LOX inhibition in inflammatory pathways. Unlike flufenamic acid, which lacks LOX inhibitory activity at relevant concentrations (ineffective at 100 μM), etofenamate directly inhibits 5-lipoxygenase with an IC50 of 53 μM while simultaneously undergoing partial hydrolysis to the COX-inhibiting flufenamic acid [1]. This dual mechanism is directly relevant to research on leukotriene-mediated inflammation and the development of multi-target anti-inflammatory agents.

Reference Standard for Transdermal Bioavailability Studies in Topical NSAIDs

In head-to-head human pharmacokinetic studies, etofenamate (measured as flufenamic acid) achieved a relative transdermal bioavailability of 1.15 ± 0.06% versus intramuscular administration, representing a 5.2-fold higher value than diclofenac (0.22 ± 0.04%) [1]. This well-characterized pharmacokinetic profile, including documented Cmax (31.3 ± 3.8 ng/mL after single patch) and steady-state trough concentrations (48.7 ± 6.6 ng/mL after eight doses), establishes etofenamate as a benchmark reference standard for comparative transdermal bioavailability studies of NSAID formulations.

Preclinical Anti-Inflammatory Model Validation

Etofenamate's extensive preclinical characterization across seven distinct inflammatory and pain models provides a validated reference for new compound screening and model validation. Documented effective dose ranges include: anti-pyretic activity at ≥0.2 mg/kg; anti-writhing activity at 50–300 mg/kg (mice) and 10–80 mg/kg (rats); anti-arthritis activity at 40 mg/kg/day for 21 days; and anti-erythema activity at 5–20 mg/kg [1]. This broad dataset, all with direct flufenamic acid comparator values, makes etofenamate an ideal positive control for validating novel NSAID candidates in standardized preclinical pain and inflammation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etofenamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.